(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide is a synthetic organic compound belonging to the class of oxazolidinones. Oxazolidinones are a relatively new class of synthetic antibacterial agents with activity against a wide range of gram-positive bacteria. [] They represent the first new class of antibiotics discovered in the past 30 years. [] These compounds are of high interest in scientific research due to their unique mechanism of action and effectiveness against multi-drug resistant bacteria. [, ] (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide serves as a key intermediate in the synthesis of linezolid, a clinically important antibiotic used to treat infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [, , , , , , , , ]
The compound is classified under the category of oxazolidinones, which are characterized by their five-membered cyclic structure containing nitrogen and oxygen. It is primarily utilized in pharmaceutical applications due to its potential therapeutic effects against gram-positive bacterial infections. The compound's molecular formula is with a molecular weight of approximately 252.24 g/mol.
The synthesis of (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide typically involves several steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. For instance, one method reported yields of up to 92% under specific conditions involving trifluoroacetic acid and N-iodo-succinimide .
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide can undergo several chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action of (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide primarily involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes required for protein translation. This action disrupts cellular processes essential for bacterial growth and replication.
Research indicates that this compound may also interact with specific enzymes involved in metabolic pathways, thereby exerting additional biological effects .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation .
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide has diverse applications:
Oxazolidinones represent a distinctive class of synthetic antibacterial agents characterized by a five-membered heterocyclic core structure integrating nitrogen and oxygen atoms. This scaffold has demonstrated exceptional versatility in medicinal chemistry due to its unique mechanism of action against resistant Gram-positive pathogens and its capacity for structural diversification. Among these derivatives, fluorophenyl-substituted oxazolidinones have emerged as critical pharmacophores, with the acetamide-functionalized (S)-enantiomer—specifically (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (CAS# 139071-79-7)—serving as a pivotal intermediate in the development of clinically approved antibiotics [1] [7].
The 2-oxazolidinone ring system (Ring A) constitutes the pharmacophoric core essential for antibacterial activity. This scaffold exhibits bioisosteric properties with carbamates, ureas, and amides, conferring enhanced metabolic stability by mitigating hydrolysis susceptibility through ring constraint [1]. Key structural features include:
Table 1: Structural Components and Functional Roles in Oxazolidinone Derivatives
Structural Element | Role in Bioactivity | Example Derivatives |
---|---|---|
2-Oxazolidinone Ring | Binds 23S rRNA at peptidyl transferase center (PTC) | Linezolid, Tedizolid |
3-Fluorophenyl Group | Enhances ribosome affinity via π-stacking; improves lipophilicity & cellular penetration | (S)-N-[[3-(3-Fluorophenyl)-...]acetamide |
C5 Acetamidomethyl | Forms H-bonds with PTC; modulates pharmacokinetics | Eperezolid, Linezolid |
(S)-Stereochemistry | Optimal spatial orientation for ribosomal binding | All clinically used oxazolidinones |
The molecular framework of (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (C₁₂H₁₃FN₂O₃, MW 252.24 g/mol) exemplifies these features, with density 1.288 g/cm³ and boiling point 450.4°C [5] [8]. Its mechanism involves inhibition of protein synthesis initiation by preventing 70S ribosomal complex formation, a target distinct from other antibiotic classes, thereby overcoming cross-resistance [3] [7].
The evolution of fluorophenyl oxazolidinones began with DuPont’s discovery of DuP-105 and DuP-721 in 1987, which featured 3-aryl substitutions but lacked C5 acetamide optimization [1] [3]. Pharmacia & Upjohn’s systematic medicinal chemistry campaign (1990s) identified the C5 acetamidomethyl group as critical for potency and metabolic stability, culminating in:
Table 2: Evolution of Key Fluorophenyl Oxazolidinones
Year | Compound | Structural Innovation | Significance |
---|---|---|---|
1987 | DuP-721 | Unsubstituted 3-phenyl; hydroxymethyl at C5 | First N-aryl oxazolidinone with Gram-positive activity |
1990s | Eperezolid (PNU-100592) | Morpholinyl D-ring; C5 acetamide | Clinical candidate (Phase I/II) |
1996 | Linezolid (PNU-100766) | 3-Fluorophenyl; acetamidomethyl at C5 | First FDA-approved oxazolidinone (2000) |
Pre-1996 | (S)-N-[[3-(3-Fluorophenyl)...]acetamide | Prototype C5 acetamide; 3-fluorophenyl | Key intermediate for Linezolid analogs |
The target compound (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide emerged as a synthetic precursor in this campaign, enabling structure-activity relationship (SAR) studies that established:
The chiral center at C5 dictates ribosomal binding efficiency. The (S)-enantiomer of N-acylated derivatives exhibits 10-100-fold greater antibacterial activity than its (R)-counterpart due to optimal positioning of the acetamide carbonyl for hydrogen bonding with G2505 residue in the 23S rRNA [3] [7]. Synthetic methodologies ensuring enantiopurity include:
Table 3: Synthetic Methods for (S)-Enantiopure Oxazolidinones
Method | Key Steps | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Chiral Resolution | Mandelic acid resolution; tosylation/azidation | >99 | 15–30 |
Asymmetric Cyclization | LiBr-catalyzed epoxide-isocyanate cyclization | 95–99 | 60–85 |
Gold(I)-Catalyzed Rearrangement | Propargylic carbamate rearrangement | >90 | 75–92 |
Molecular modeling confirms the (S)-configured C5 methylacetamide side chain adopts a pseudo-axial orientation, positioning the carbonyl oxygen toward ribosomal nucleotide bases. This alignment is unattainable with the (R)-enantiomer, explaining its reduced activity [7]. Consequently, all clinically advanced oxazolidinones (Linezolid, Tedizolid) retain the (S)-stereochemistry.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3